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Compound of Interest

Compound Name: D-(+)-Fucose

Cat. No.: B1680583 Get Quote

Introduction

D-(+)-Fucose is a deoxysugar that constitutes a fundamental component of various biologically

significant glycans, glycoproteins, and glycolipids. Its presence and linkage within these

macromolecules are critical for biological processes such as cell adhesion, signaling, and

immune responses. Consequently, the precise structural determination of fucose-containing

compounds is paramount in glycobiology and drug development. Nuclear Magnetic Resonance

(NMR) spectroscopy, particularly ¹³C NMR, is a powerful, non-destructive technique for the

unambiguous structural elucidation of carbohydrates like D-(+)-Fucose. These application

notes provide a comprehensive protocol for utilizing ¹³C NMR spectroscopy to characterize the

structure of D-(+)-Fucose, including its anomeric forms present in solution.

Principle of Structural Elucidation by ¹³C NMR

Each carbon atom in the D-(+)-Fucose molecule exists in a unique electronic environment,

causing it to resonate at a distinct frequency in a ¹³C NMR spectrum. The resulting chemical

shifts (δ) provide a fingerprint of the carbon skeleton. In solution, fucose exists in equilibrium

between its α and β pyranose anomers, which are distinguishable by the chemical shift of their

anomeric carbon (C-1) and adjacent carbons.

Key spectral regions for D-(+)-Fucose include:

Anomeric Carbons (C-1): The signals for the anomeric carbons are highly sensitive to

stereochemistry and typically appear in the downfield region of the spectrum (δ 90-100 ppm).
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[1]

Ring Carbons (C-2 to C-5): These carbons resonate in the midfield region (δ ~69-74 ppm).

Methyl Carbon (C-6): As a 6-deoxysugar, fucose possesses a methyl group (C-6) which

gives a characteristic, highly shielded signal in the upfield region of the spectrum (δ ~16

ppm).[2]

Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are

invaluable for confirming assignments. A DEPT-135 experiment, for instance, differentiates

carbons based on the number of attached protons: CH and CH₃ signals appear as positive

peaks, while CH₂ signals are negative.[3][4][5] For fucose, which lacks any CH₂ groups in its

pyranose form, all signals in a DEPT-135 spectrum will be positive.

Quantitative Data: ¹³C NMR Chemical Shifts
The following table summarizes the ¹³C chemical shifts for the α and β anomers of D-

Fucopyranose dissolved in deuterium oxide (D₂O). These values are essential for reference

when analyzing experimental data. Note that the chemical shifts for D-fucose and L-fucose are

identical due to their enantiomeric relationship.[1]
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Carbon Atom α-D-Fucopyranose (ppm) β-D-Fucopyranose (ppm)

C-1 93.1 97.1

C-2 69.2 72.0

C-3 70.2 73.5

C-4 72.0 73.5

C-5 67.5 70.5

C-6 16.5 16.5

Data sourced from

Benchchem[1]. Chemical shifts

can vary slightly based on

experimental conditions like

temperature and

concentration.

Experimental Workflow and Protocols
The structural elucidation of D-(+)-Fucose via ¹³C NMR follows a systematic workflow, from

sample preparation to final data interpretation.
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Figure 1. Experimental workflow for D-(+)-Fucose structural elucidation.

Protocol 1: Sample Preparation
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Proper sample preparation is crucial for acquiring high-quality NMR data.

Weighing: Accurately weigh 5–10 mg of high-purity D-(+)-Fucose. A higher concentration is

recommended for ¹³C NMR experiments to achieve a good signal-to-noise ratio in a

reasonable time.

Dissolution: Transfer the solid sample into a clean, dry 5 mm NMR tube. Add 0.5–0.6 mL of

high-purity deuterium oxide (D₂O, 99.9%).

Homogenization: Vortex the NMR tube gently until the sample is completely dissolved. A

brief sonication may be used if necessary.

Referencing: For accurate chemical shift referencing, add a small amount of an internal

standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP, setting the ¹H

signal to 0.00 ppm. Alternatively, the ¹³C spectrum can be referenced to an external standard

like dioxane in D₂O (δC 67.4 ppm).[6]

Protocol 2: NMR Data Acquisition (Exemplified for a 400
MHz Spectrometer)
These parameters serve as a starting point and may require optimization based on the specific

instrument and sample concentration.

A. Standard Proton-Decoupled ¹³C Spectrum:

Experiment: 1D ¹³C with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

Temperature: 298 K (25 °C).

Spectral Width (SWH): ~200-220 ppm (e.g., centered at 100 ppm).

Number of Scans (NS): 1024-4096 scans, depending on sample concentration.

Acquisition Time (AQ): ~1.0-1.5 seconds.

Relaxation Delay (D1): 2.0 seconds. A longer delay ensures quantitative accuracy if needed.
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Processing: Apply an exponential multiplication window function (line broadening of 1-2 Hz)

before Fourier transformation.

B. DEPT-135 Spectrum:

The DEPT-135 experiment is essential for differentiating carbon types.

Experiment: DEPT-135 pulse program.

Temperature: 298 K (25 °C).

Number of Scans (NS): 512-2048 scans.

Relaxation Delay (D1): 2.0 seconds.

Processing: Process the data similarly to the standard ¹³C spectrum. The resulting spectrum

will show CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.

Quaternary carbons will be absent.

Data Interpretation and Structural Logic
The analysis of the acquired spectra allows for the confirmation of the D-(+)-Fucose structure.

The logical connections between the NMR data and the molecular features are outlined below.
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Figure 2. Logical relationship between NMR data and fucose structure.

Interpretation Steps:

Identify Anomers: In the ¹³C spectrum, locate the two signals in the 90-100 ppm region.

These correspond to the C-1 carbons of the α- and β-anomers.[1] Their relative integration

provides the anomeric ratio in the sample.

Assign the Methyl Group: Identify the characteristic upfield signal around 16.5 ppm, which is

the C-6 methyl group.[2] The DEPT-135 spectrum will confirm this assignment, as the C-6

signal will be positive (CH₃).

Assign Ring Carbons: The remaining signals in the ~67-74 ppm range correspond to

carbons C-2, C-3, C-4, and C-5.[1] All these signals will also be positive in the DEPT-135

spectrum, confirming they are CH groups. The absence of any negative signals in the DEPT-
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135 spectrum confirms the lack of CH₂ groups, consistent with the fucopyranose ring

structure.

Confirm Structure: The complete set of observed chemical shifts, when compared to the

reference data, along with the multiplicity information from the DEPT-135 experiment,

provides unambiguous confirmation of the D-(+)-Fucose structure.

Conclusion

¹³C NMR spectroscopy, complemented by techniques like DEPT, is an indispensable tool for

the structural elucidation of D-(+)-Fucose. It provides definitive, atomic-level information,

allowing researchers to confirm the identity, purity, and anomeric distribution of the sugar in

solution. The protocols and data presented here offer a robust framework for scientists in

academic and industrial research to apply this methodology effectively.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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